molecular formula C24H26FNO B4019830 N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide

N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide

Cat. No. B4019830
M. Wt: 363.5 g/mol
InChI Key: PLELXXQKOZYOIE-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide is a compound of interest in the field of organic chemistry, particularly in the study of molecular interactions and properties. It belongs to the family of benzamides and is known for its unique molecular structure influenced by the adamantyl group.

Synthesis Analysis

The synthesis of similar compounds, like various fluorobenzamides, often involves multi-step processes including reactions with specific reagents under controlled conditions. The adamantyl group, in particular, is known to influence the synthesis pathway and the final molecular structure of the compound (Lednicer et al., 1979).

Molecular Structure Analysis

The molecular structure of N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide is characterized by the presence of adamantyl and fluorobenzamide groups. These groups contribute to the overall conformation and stability of the molecule. Studies on similar compounds have shown that the orientation and interaction of these groups significantly impact the molecular geometry and properties (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds with adamantyl groups are known to undergo various chemical reactions, influenced by the steric and electronic effects of the adamantyl moiety. These reactions can lead to a variety of products with diverse properties. The fluorobenzamide part of the molecule also plays a crucial role in its reactivity and interaction with other molecules (Brel et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are largely dictated by the adamantyl and fluorobenzamide groups. These properties include melting points, solubility, and crystalline structure, which are crucial for understanding the compound's behavior in different environments (Gao Yu, 2014).

Future Directions

The unique properties of adamantane and its derivatives have led to their wide application in various fields, including medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on further exploring the potential of these compounds in these and other areas.

properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO/c1-15-8-20(24-12-16-9-17(13-24)11-18(10-16)14-24)4-7-22(15)26-23(27)19-2-5-21(25)6-3-19/h2-8,16-18H,9-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELXXQKOZYOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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